molecular formula C20H18F3N3 B480968 2,7,9-TRIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE

2,7,9-TRIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE

Katalognummer: B480968
Molekulargewicht: 357.4g/mol
InChI-Schlüssel: WUYSVJKYGHYCGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7,9-Trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazoloquinazoline core

Eigenschaften

Molekularformel

C20H18F3N3

Molekulargewicht

357.4g/mol

IUPAC-Name

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H18F3N3/c1-11-8-12(2)18-15(9-11)17-10-13(3)25-26(17)19(24-18)14-6-4-5-7-16(14)20(21,22)23/h4-10,19,24H,1-3H3

InChI-Schlüssel

WUYSVJKYGHYCGU-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC=CC=C4C(F)(F)F)C)C

Kanonische SMILES

CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC=CC=C4C(F)(F)F)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline typically involves multiple steps, starting with the preparation of the pyrazoloquinazoline core. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts and reaction conditions that minimize by-products and maximize yield. The development of continuous flow processes and the use of automated systems can further enhance the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,7,9-Trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a range of trifluoromethylated derivatives.

Wissenschaftliche Forschungsanwendungen

2,7,9-Trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,7,7-Trimethyl-4-(2-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

What sets 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.